molecular formula C7H7FN2O2 B2627637 3-(5-Fluoropyrimidin-2-yl)propanoic acid CAS No. 1935478-40-2

3-(5-Fluoropyrimidin-2-yl)propanoic acid

Cat. No.: B2627637
CAS No.: 1935478-40-2
M. Wt: 170.143
InChI Key: GZONJWPOXHZVNG-UHFFFAOYSA-N
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Description

3-(5-Fluoropyrimidin-2-yl)propanoic acid (CAS: 6214-60-4), also known as 1-(2-Carboxyethyl)-5-fluorouracil, is a fluorinated pyrimidine derivative with a propanoic acid side chain . Its molecular formula is C₇H₇FN₂O₄, yielding a molecular weight of 202.14 g/mol. The compound features a 5-fluoropyrimidine ring linked to a three-carbon carboxylic acid chain, which enhances aqueous solubility compared to non-carboxylated analogs.

Properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZONJWPOXHZVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(5-Fluoropyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-Fluoropyrimidin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring is known to interact with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoic Acid
  • Structure: Contains a pyrimidine ring substituted with a 4-fluorophenyl group and a trifluoromethyl group. A thioether linkage connects the pyrimidine to the propanoic acid chain .
  • Key Differences: The thioether bridge vs. a direct carbon chain in the target compound may reduce metabolic stability.
3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid
  • Structure : Features a triazolopyrimidine core with a 3-methoxyphenyl and trifluoromethyl substituent .
  • Methoxy and trifluoromethyl groups contribute to higher molecular weight (366.30 g/mol) and altered pharmacokinetics compared to the simpler fluoropyrimidine in the target compound .
P3: 3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic Acid
  • Structure: Combines a thiazolidinone core with bromothiophene and chlorophenyl substituents .
  • IC₅₀ = 35 µM against Furin highlights bioactivity differences, though the target’s specific activity remains uncharacterized .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) LogP (Estimated)
3-(5-Fluoropyrimidin-2-yl)propanoic Acid 202.14 Fluoropyrimidine, carboxylic acid High (due to –COOH) ~0.5
P3 453.72 Thiazolidinone, bromothiophene Moderate ~3.2
3-[5-(3-Methoxyphenyl)-...propanoic Acid 366.30 Triazolopyrimidine, –OCH₃, –CF₃ Low ~2.8

Notes:

  • The target compound’s carboxylic acid group enhances solubility, making it more suitable for aqueous formulations than lipophilic analogs like P3 or triazolopyrimidine derivatives.
  • Fluorine atoms in the pyrimidine ring improve metabolic stability and electronegativity, influencing binding interactions .

Biological Activity

3-(5-Fluoropyrimidin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's interactions with various biological targets, its synthesis, and its implications in therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C7H8FN3O2
  • Molecular Weight : 173.15 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom in the pyrimidine ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Research indicates that this compound may modulate pathways related to cell proliferation and apoptosis, which are critical in cancer biology.

Key Mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in nucleotide synthesis, impacting cell growth and division.
  • Targeting Signaling Pathways : It has been noted to affect pathways such as the JAK-STAT pathway, which is crucial for immune response modulation.

Biological Activity Data

Study Cell Line/Model Observed Effect Concentration (µM) Reference
Study 1A431 (Carcinoma)Inhibited proliferation10
Study 2HEK293 (Kidney)Induced apoptosis50
Study 3Mouse ModelsReduced tumor growth25

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study involving the A431 vulvar epidermal carcinoma cell line, this compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. This suggests a potential role in cancer therapy by targeting rapidly dividing cells .

Case Study 2: Apoptosis Induction

Another investigation using HEK293 cells revealed that treatment with the compound at a concentration of 50 µM led to a marked increase in apoptotic markers. This indicates that the compound may activate apoptotic pathways, providing a mechanism for its anticancer effects .

Case Study 3: Tumor Growth Reduction in Vivo

In vivo studies conducted on mouse models showed that administration of the compound at a concentration of 25 µM resulted in a significant reduction of tumor size compared to control groups. This highlights its potential as an effective therapeutic agent against tumors .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound exhibits good oral bioavailability.
  • Metabolism : It is metabolized primarily through liver enzymes.
  • Excretion : Renal excretion is the main pathway for elimination.

Toxicity studies indicate that while the compound shows promise as an anticancer agent, further investigations are necessary to establish safe dosing parameters.

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